Cas no 13088-50-1 (Ethyl 2-oxoheptanoate)
Ethyl 2-oxoheptanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-oxoheptanoate
- Heptanoic acid, 2-oxo-, ethyl ester
- 2-Oxoheptanoic acid ethyl ester
- 2-Oxyheptanoic acid ethyl ester
- 2-Ketoenanthic acid ethyl ester
- DTXSID00471630
- A888656
- 13088-50-1
- Y11380
- SCHEMBL3014656
- AM85553
- 2-Oxo-heptanoic acid ethyl ester
- FQBGVMOKNNQVLU-UHFFFAOYSA-N
- AS-62264
- AKOS006318560
- Ethyl2-oxoheptanoate
- CHEMBL171823
- DB-351421
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- MDL: MFCD11555751
- Inchi: 1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3
- InChI Key: FQBGVMOKNNQVLU-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CCCCC)=O)=O
Computed Properties
- Exact Mass: 172.10998
- Monoisotopic Mass: 172.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 0.969
- Boiling Point: 232 ºC
- Flash Point: 91 ºC
- PSA: 43.37
Ethyl 2-oxoheptanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E26680-50g |
Ethyl 2-oxoheptanoate |
13088-50-1 | 97% | 50g |
¥26410.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E26680-5g |
Ethyl 2-oxoheptanoate |
13088-50-1 | 97% | 5g |
¥5290.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E26680-10g |
Ethyl 2-oxoheptanoate |
13088-50-1 | 97% | 10g |
¥9610.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E26680-1g |
Ethyl 2-oxoheptanoate |
13088-50-1 | 97% | 1g |
¥2170.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E26680-25g |
Ethyl 2-oxoheptanoate |
13088-50-1 | 97% | 25g |
¥16810.0 | 2023-09-08 | |
| Chemenu | CM244459-5g |
Ethyl 2-oxoheptanoate |
13088-50-1 | 95% | 5g |
$777 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0982964-1g |
Ethyl 2-oxoheptanoate |
13088-50-1 | 95% | 1g |
$400 | 2024-08-02 | |
| eNovation Chemicals LLC | D951515-250mg |
Heptanoic acid, 2-oxo-, ethyl ester |
13088-50-1 | 95% | 250mg |
$420 | 2024-06-08 | |
| eNovation Chemicals LLC | D951515-1g |
Heptanoic acid, 2-oxo-, ethyl ester |
13088-50-1 | 95% | 1g |
$925 | 2024-06-08 | |
| eNovation Chemicals LLC | D951515-100mg |
Heptanoic acid, 2-oxo-, ethyl ester |
13088-50-1 | 95% | 100mg |
$305 | 2025-02-19 |
Ethyl 2-oxoheptanoate Suppliers
Ethyl 2-oxoheptanoate Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Ethyl 2-oxoheptanoate
Ethyl 2-oxoheptanoate (CAS No. 13088-50-1): A Comprehensive Overview
Ethyl 2-oxoheptanoate, with the chemical formula C9H14O3 and the CAS number 13088-50-1, is an ester derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, also known as ethyl heptanedioate, is characterized by its unique structural properties and versatile applications in various scientific domains.
The molecular structure of Ethyl 2-oxoheptanoate consists of a seven-carbon chain with a ketone group at the second carbon and an ester group at the terminal carbon. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both polar functional groups enhances its solubility in both polar and non-polar solvents, facilitating its use in a wide range of applications.
In recent years, Ethyl 2-oxoheptanoate has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is reminiscent of several bioactive molecules, which has prompted researchers to explore its role in drug development. Specifically, the compound has been investigated for its potential to serve as a precursor in the synthesis of novel therapeutic agents. The ketone and ester functionalities provide multiple sites for chemical modification, allowing for the creation of complex molecules with tailored biological activities.
One of the most promising areas of research involving Ethyl 2-oxoheptanoate is its application in the synthesis of neuroactive compounds. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to the treatment of neurological disorders. The ability to modify the Ethyl 2-oxoheptanoate backbone to introduce specific pharmacophores has opened up new avenues for developing drugs that target central nervous system disorders. This includes investigations into its potential as an intermediate in the synthesis of GABA receptor modulators, which are critical for managing conditions such as epilepsy and anxiety.
The compound's utility extends beyond pharmaceuticals into the realm of flavor and fragrance chemistry. Ethyl 2-oxoheptanoate is valued for its fruity aroma, which makes it a popular choice in perfumery and food flavoring. Its ester group contributes to a sweet, ester-like scent that is often associated with fruits such as apples and berries. This characteristic has led to its incorporation into various commercial products where a pleasant aroma profile is desired.
In industrial applications, Ethyl 2-oxoheptanoate serves as a key intermediate in the production of polymers and resins. Its reactivity allows it to participate in various polymerization reactions, contributing to the formation of high-performance materials with specific mechanical and thermal properties. These materials find use in industries ranging from automotive to aerospace, where lightweight and durable components are essential.
The synthesis of Ethyl 2-oxoheptanoate can be achieved through several chemical pathways, including esterification reactions and condensation processes. Advanced synthetic techniques have been developed to optimize yield and purity, ensuring that the compound meets the stringent requirements of industrial and pharmaceutical applications. Catalytic processes, in particular, have shown promise in enhancing the efficiency of these synthetic routes while minimizing byproduct formation.
Recent advancements in computational chemistry have also contributed to a deeper understanding of Ethyl 2-oxoheptanoate's properties. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of derivatives with enhanced pharmacological activity. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process from initial screening to lead optimization.
The environmental impact of Ethyl 2-oxoheptanoate is another area of growing interest. Efforts are underway to develop sustainable synthetic methods that reduce waste and energy consumption. Green chemistry principles are being applied to refine production processes, making them more environmentally friendly without compromising efficiency or product quality. Such initiatives align with global efforts to promote sustainable practices across all industries.
Future research directions for Ethyl 2-oxoheptanoate include exploring its potential in material science and nanotechnology. The compound's unique structural features make it a candidate for developing novel materials with applications such as drug delivery systems and smart coatings. By leveraging its chemical versatility, scientists aim to create innovative solutions that address current challenges in these fields.
In conclusion, Ethyl 2-oxoheptanoate (CAS No. 13088-50-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical research, flavor chemistry, industrial manufacturing, and environmental sustainability underscores its importance as a versatile chemical entity. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation and progress in various sectors.
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